molecular formula C25H21ClFP B1301858 (4-Fluorobenzyl)triphenylphosphonium chloride CAS No. 3462-95-1

(4-Fluorobenzyl)triphenylphosphonium chloride

Cat. No. B1301858
CAS RN: 3462-95-1
M. Wt: 406.9 g/mol
InChI Key: CBHDAHHYMRXLIP-UHFFFAOYSA-M
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Description

“(4-Fluorobenzyl)triphenylphosphonium chloride” is a chemical compound with the molecular formula C25H21ClFP . It is used in early discovery research as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of “(4-Fluorobenzyl)triphenylphosphonium chloride” has been reported in several studies . For instance, it was synthesized from (4-fluorobenzyl)triphenylphosphonium chloride and potassium dicyanodihaloaurate in an aqueous medium .


Molecular Structure Analysis

The molecular structure of “(4-Fluorobenzyl)triphenylphosphonium chloride” has been characterized by various techniques such as IR, 1H, 13C {1H}, and 19F {1H} NMR spectroscopy, elemental analysis, and X-ray structural analysis . The X-ray structural analysis was carried out on a D8 QUEST Bruker automatic four-circle diffractometer .

Safety And Hazards

“(4-Fluorobenzyl)triphenylphosphonium chloride” is classified as a warning hazard according to the GHS classification system . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid dust formation, use only under a chemical fume hood, and avoid breathing dust, vapor, mist, or gas .

properties

IUPAC Name

(4-fluorophenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHDAHHYMRXLIP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369940
Record name (4-Fluorobenzyl)triphenylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorobenzyl)triphenylphosphonium chloride

CAS RN

3462-95-1
Record name (4-Fluorobenzyl)triphenylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
VV Sharutin, OK Sharutina, AV Rybakova… - Russian Journal of …, 2023 - Springer
(4-Fluorobenzyl) triphenylphosphonium hexachlorozirconate [Ph 3 PCH 2 C 6 H 4 F‑4][ZrCl 6](I) is synthesized by the reaction of (4‑fluorobenzyl) triphenylphosphonium chloride with …
Number of citations: 2 link.springer.com
CM Waldmann, A Gomez, P Marchis, ST Bailey… - Molecular Imaging and …, 2018 - Springer
Purpose The aim of this study was the automated synthesis of the mitochondrial membrane potential sensor 4-[ 18 F]fluorobenzyl-triphenylphosphonium ([ 18 F]FBnTP) on a …
Number of citations: 16 link.springer.com
VV Sharutin, OK Sharutina, NM Tarasova… - Russian Journal of …, 2021 - Springer
Synthesis and Structure of (4Fluorobenzyl)triphenylphosphonium Dicyanodihaloaurates [Ph3PCH2C6H4F-4][Au(CN)2Hlg2] | SpringerLink Skip to main content Advertisement …
Number of citations: 3 link.springer.com
AL Gomez - 2022 - search.proquest.com
… 4-Fluorobenzyl triphenylphosphonium chloride (FBnTP, nonradioactive reference, 98 %) was purchased from Alfa Aesar. L-Ascorbic acid sodium salt (Na-ascorbate, 99 %) was …
Number of citations: 3 search.proquest.com
VV Sharutin, OK Sharutina, VS Senchurin… - Russian Chemical …, 2017 - Springer
The reaction of (4-fluorobenzyl)triphenylphosphonium chloride with ruthenium(iii) chloride hydrate in the presence of hydrochloric acid in dimethyl sulfoxide affords the complex [Ph 3 …
Number of citations: 1 link.springer.com
VV Sharutin, OK Sharutina, VS Senchurin - Russian Journal of General …, 2016 - Springer
The reaction of tetrachloroauric acid hexahydrate with (4-fluorobenzyl)triphenylphosphonium and (buten-2-yl)triphenylphosphonium (1:1, mol) chlorides results in the formation of the […
Number of citations: 3 link.springer.com
OK Sharutina, VS Senchurin - Russian Chemical Bulletin, 2017 - osti.gov
The reaction of (4-fluorobenzyl)triphenylphosphonium chloride with ruthenium(III) chloride hydrate in the presence of hydrochloric acid in dimethyl sulfoxide affords the complex [Ph{sub …
Number of citations: 0 www.osti.gov
V Sharutin, O Sharutina… - Russian Journal of …, 2016 - search.ebscohost.com
The reaction of tetrachloroauric acid hexahydrate with (4-fluorobenzyl) triphenylphosphonium and (buten-2-yl) triphenylphosphonium (1: 1, mol) chlorides results in the formation of the […
Number of citations: 2 search.ebscohost.com
EI Musina, AS Balueva, AA Karasik - 2019 - pubs.rsc.org
The annual survey of the literature relating to the chemistry of traditional phosphines containing only P–C and P–H bonds published during 2017 is presented. It includes the the …
Number of citations: 41 pubs.rsc.org
TJ Brown, RF Chapman, JS Mason… - Journal of medicinal …, 1993 - ACS Publications
Syntheses and biological activities of potent potassium channel openers derived from (.+-.)-2-oxo-1-pyridin-3-yl-cyclohexanecarb Page 1 1604 J. Med. Chem. 1993, 36, 1604-1612 …
Number of citations: 15 pubs.acs.org

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